

Comprehensive Application Notes & Protocols: Validated Assay Methods for Codeine Determination

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Compound Focus: Codeine

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Introduction to Codeine Analysis

Codeine (3-methylmorphine) is an **opioid analgesic** derived from morphine through methylation of the parent compound extracted from poppy seeds (*Papaver somniferum*) [1]. It possesses **weaker analgesic properties** compared to morphine but is widely utilized in clinical practice for managing mild to moderate pain and as an **antitussive agent** in cough formulations [1]. The chemical structure of codeine features a **benzene ring with heteroatoms** that absorb light in the ultraviolet range, enabling its detection through various spectroscopic methods [1]. Codeine is commonly formulated as various salts including **codeine phosphate**, **codeine hydrobromide**, and **codeine monohydrate**, with codeine phosphate being most frequently used in pharmaceutical products due to its favorable solubility characteristics [1].

The **analytical determination** of codeine presents significant challenges due to several factors: the complexity of pharmaceutical formulations and biological matrices, the presence of structurally similar compounds that may interfere with analysis, and the need for precise quantification across various concentration ranges [1] [2]. Furthermore, codeine is frequently subject to **misuse and diversion** due to its psychoactive properties, creating a substantial public health concern in many regions [3]. These factors underscore the critical importance of developing and validating **robust analytical methods** for codeine detection and quantification to ensure pharmaceutical quality control, support clinical therapeutics, and

monitor potential misuse [1] [4]. This document provides comprehensive application notes and detailed protocols for the analysis of codeine across various matrices using validated methodologies.

Colorimetric Screening Methods

Colorimetric assays provide **simple visual readouts** and do not require sophisticated instrumentation, making them particularly valuable for **initial screening applications** and use in resource-limited settings [1]. These methods are based on **chemical reactions** between codeine and specific reagents that produce characteristic color changes, allowing for rapid presumptive identification [1]. The United Nations International Drug Control Programme recommends several colorimetric tests for codeine detection, including the **Marquis test**, **Mecke test**, **nitric acid test**, and **ferric sulfate test** [1].

Traditional Colorimetric Reagents and Protocols

Table 1: Colorimetric Reagents and Their Reactions with Codeine

Reagent Name	Color Reaction with Codeine	Distinguishing Features
Marquis reagent	Violet color	Similar reaction for morphine, heroin
Mecke reagent	Blue to green color	Also reacts with other opiates
Froehde's reagent	Light green color	Differentiates from morphine (violet-grey)
Mandelin's reagent	Green to blue color	Can differentiate codeine from other opiates
Lieberman's reagent	Black color	-
Nitric acid	Orange changing slowly to yellow	Differentiation through color transition speed
Gold nanoparticles (AuNPs)	Green color	Selective for codeine sulfate

The **Marquis test** represents one of the most widely employed colorimetric methods for opioid detection. To perform this test: (1) Place a small amount of the sample (approximately 1-2 mg) on a **spot plate or porcelain dish**; (2) Add 1-2 drops of **Marquis reagent** (prepared by adding 10 mL of 40% formaldehyde to 100 mL of concentrated sulfuric acid); (3) Observe the **immediate color development** - a violet color indicates the presumptive presence of codeine [1]. It is crucial to include appropriate **positive and negative controls** with each batch of samples to ensure reagent viability and result interpretation accuracy.

Gold Nanoparticle Colorimetric Assay

A more selective colorimetric approach utilizing **unmodified gold nanoprobe**s (AuNPs) has been developed by Lodha et al. [1]. This method offers enhanced selectivity for codeine detection through a **label-free approach** that induces nanoparticle aggregation. The detailed protocol follows:

- **Reagent Preparation:** Synthesize **citrate-stabilized gold nanoparticles** (approximately 15-20 nm diameter) using the standard trisodium citrate reduction method. Characterize the AuNPs by UV-Vis spectroscopy, confirming a **maximum absorbance at 520 nm**. Prepare a **codeine standard stock solution** (1 mg/mL) in deionized water and dilute to working concentrations as needed [1].
- **Sample Analysis Procedure:** To 1 mL of AuNP solution, add 100 μ L of sample or standard solution. Mix thoroughly and allow the reaction to proceed for **5-10 minutes** at room temperature. Observe the **color change** from red to green, indicating the presence of codeine. For quantitative analysis, measure the **absorbance spectrum** between 400-700 nm, noting the shift in maximum absorbance from 520 nm to 582 nm [1].
- **Quantification Method:** Monitor the **absorbance ratio** at A582/A520 or utilize the RGB channel values from digital imaging to establish a calibration curve. The assay demonstrates a **linear response** across a defined concentration range of codeine, with detection limits suitable for screening applications [1].

Table 2: Performance Characteristics of Colorimetric Methods

Method	LOD	LOQ	Linear Range	Precision (% RSD)
Marquis test	Visual detection \sim 1 μ g	N/A	Qualitative only	N/A
AuNP assay	Not specified	Not specified	Not specified	Not specified
Nitric acid test	Visual detection \sim 1 μ g	N/A	Qualitative only	N/A

While colorimetric methods offer advantages of **simplicity and rapidity**, they generally lack the **specificity and sensitivity** required for definitive identification and precise quantification. These techniques are most appropriately employed as **initial screening tools**, with positive results requiring confirmation through more specific analytical methodologies such as chromatography or mass spectrometry [1].

Spectrophotometric Quantification Methods

Ultraviolet/visible (UV/VIS) spectrophotometry represents a **well-established technique** for codeine quantification, particularly in pharmaceutical formulations where the analyte is present in relatively high concentrations and matrix effects are less pronounced [1]. The method leverages the **natural chromophores** in codeine's structure, which absorb strongly in the UV region due to the presence of a **benzene ring with heteroatoms** [1]. The maximum absorbance for codeine occurs at **284 nm in 0.1 M NaOH** and **270 nm in methanol**, though these values may shift slightly depending on the solvent system and matrix [1].

Direct UV Spectrophotometry Protocol

For the determination of codeine in pharmaceutical formulations using direct UV spectrophotometry:

- **Standard Preparation:** Accurately weigh 25 mg of **codeine phosphate reference standard** and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the selected solvent (e.g., 0.1 M NaOH or methanol) to obtain a **1 mg/mL stock solution**. Prepare working standards by serial dilution to cover the concentration range of 5-50 µg/mL [1].
- **Sample Preparation:** For tablet formulations, weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to approximately 25 mg of codeine and transfer to a suitable container. Extract the codeine with three 15 mL portions of solvent, combining the extracts in a 25 mL volumetric flask. Dilute to volume with the same solvent and filter if necessary. Further dilute an aliquot to fall within the working standard range [1].
- **Instrumental Parameters:** Use a **UV/VIS spectrophotometer** with matched 1 cm quartz cells. Set the slit width to 1 nm and scanning speed to medium. Scan from 320 nm to 240 nm to identify the absorption maximum. Measure the **absorbance at λ_{max}** (approximately 284 nm for alkaline solutions) against a solvent blank [1].
- **Calculation:** Construct a **calibration curve** by plotting absorbance versus concentration of working standards. Determine the codeine concentration in samples from the linear regression equation of the calibration curve.

Derivative and Multivariate Spectrophotometry

In formulations containing multiple active ingredients with **overlapping absorption spectra**, derivative spectrophotometry or **multivariate calibration techniques** can resolve the interference issues associated with direct UV measurement [1]. For example, in combination products containing codeine with paracetamol or acetylsalicylic acid:

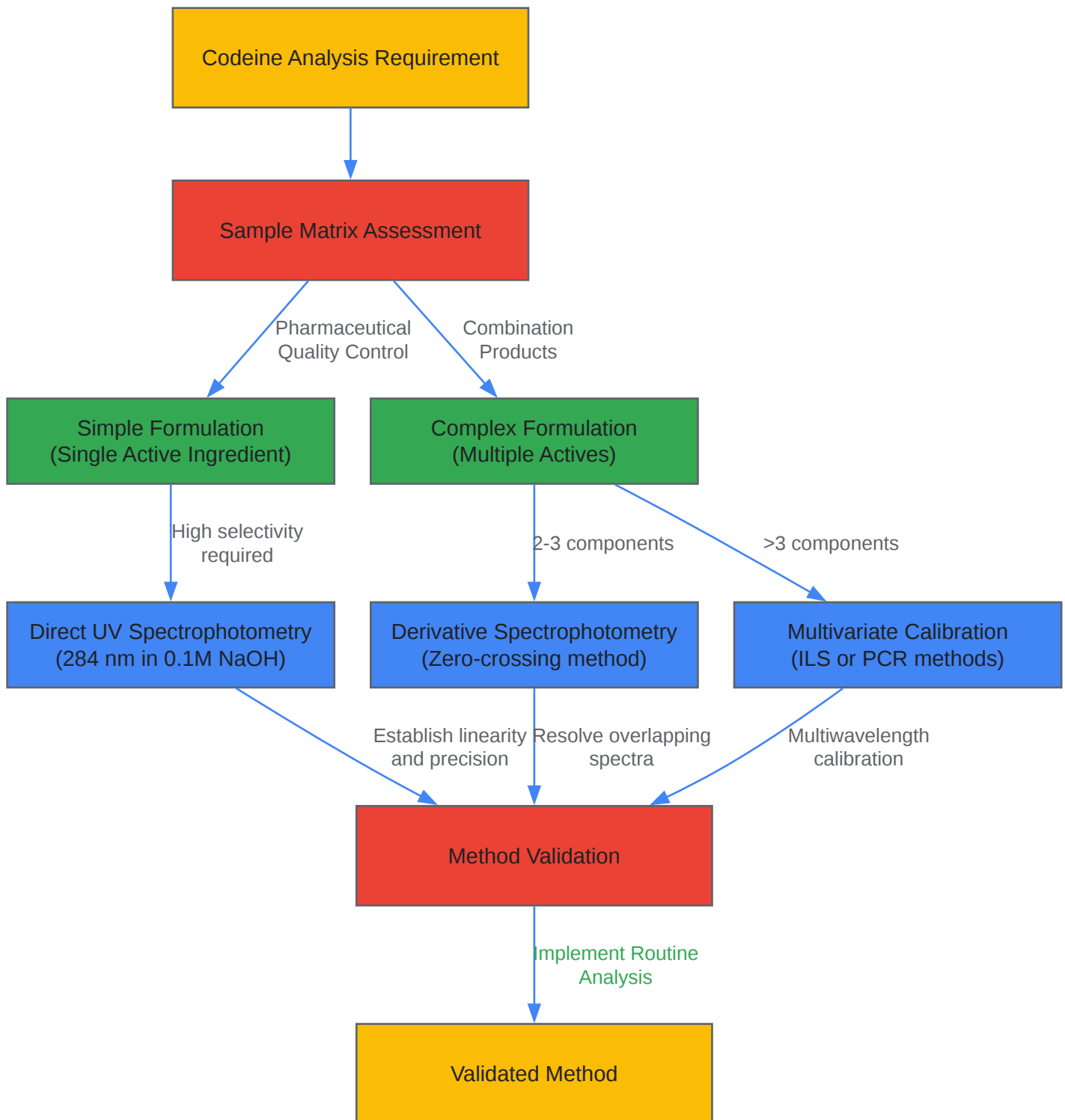
- **First-Order Derivative Method:** For codeine-paracetamol tablets, measurements at **263.5 nm** (zero crossing for paracetamol) and **218.4 nm** (zero crossing for codeine) in ethanol allow simultaneous quantification [1]. The protocol involves preparing standards and samples in ethanol, recording the absorption spectrum from 200-300 nm, and converting to first-derivative spectra (typically $\Delta\lambda = 4$ nm). The **peak-to-trough amplitudes** at the specified wavelengths are proportional to concentration [1].
- **Multivariate Calibration Methods:** For more complex mixtures such as codeine with acetylsalicylic acid and caffeine, techniques like **inverse least-squares (ILS)** and **principal component regression (PCR)** can be employed [1]. The protocol requires measuring absorbance values at multiple wavelengths (e.g., 15 points between 220-290 nm in HCl medium) for a **calibration set** with varying proportions of all components. After developing the multivariate model, unknown samples are analyzed by measuring their absorbance at the same wavelengths and applying the calibration model [1].

Table 3: Performance Characteristics of Spectrophotometric Methods for Codeine

Method	Matrix	Wavelength	LOD	LOQ	Precision (% RSD)	Recovery %
Direct UV	Tablet	284 nm (0.1 M NaOH)	N/A	N/A	0.0003	N/A
Direct UV	Water	270 nm (methanol)	18 ng/mL	N/A	1.9	97.2-97.9
Direct UV	Human urine	265 nm (methanol)	0.4 ng/mL	1.3 ng/mL	1.56 (at 0.01 mg/L)	N/A
1st-order derivative	Tablet (with paracetamol)	218.4 nm (ethanol)	260 ng/mL	870 ng/mL	0.36	99

Method	Matrix	Wavelength	LOD	LOQ	Precision (% RSD)	Recovery %
Multivariate (ILS)	Tablet (with ASA, caffeine)	220-290 nm (HCl)	N/A	N/A	1.23	100.2

The following workflow diagram illustrates the key decision points in selecting appropriate spectrophotometric methods for codeine analysis:



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Chromatographic Separation Methods

Chromatographic techniques provide **superior separation power** and **specificity** compared to spectroscopic methods, making them essential for codeine determination in complex matrices such as biological fluids, herbal preparations, and multi-component formulations [2] [5] [6]. High-performance liquid chromatography (HPLC) with various detection systems represents the **most widely employed approach** for routine codeine analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the **highest sensitivity and specificity** for confirmatory applications [2] [7].

HPLC with UV Detection

Reversed-phase HPLC with UV detection represents a **robust and accessible methodology** for codeine quantification in various matrices. The following protocol describes the determination of codeine in cough syrup formulations containing codeine and guaifenesin:

- **Chromatographic Conditions:** Utilize a **Primesep 100 column** (4.6 × 150 mm, 5 µm) maintained at ambient temperature. The mobile phase consists of **water-acetonitrile (70:30, v/v)** containing **0.2% sulfuric acid**. Employ isocratic elution at a flow rate of **1.0 mL/min** with UV detection at **270 nm**. The injection volume is 20 µL [6].
- **Standard Solution Preparation:** Accurately weigh 25 mg of **codeine phosphate reference standard** and 50 mg of **guaifenesin reference standard** into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain stock solutions. Prepare working standards by appropriate dilution with mobile phase to cover the expected concentration range [6].
- **Sample Preparation:** Transfer an accurately measured volume of cough syrup equivalent to approximately 10 mg of codeine to a 50 mL volumetric flask. Dilute to volume with mobile phase and mix thoroughly. Filter through a **0.45 µm membrane filter** before injection [6].
- **System Suitability:** The chromatography system should meet the following criteria: **resolution** between codeine and guaifenesin not less than 2.0, **tailing factor** not more than 2.0 for codeine peak, and **%RSD** for replicate injections not more than 2.0% [6].

LC-MS/MS Confirmatory Method

For applications requiring **unequivocal identification** and **high sensitivity**, such as detecting undeclared codeine in herbal preparations or quantifying codeine in biological matrices, LC-MS/MS represents the gold standard [2]. The following protocol adapts the method described for analysis of codeine in antiasthmatic Chinese proprietary medicine:

- **Chromatographic Conditions:** Use a **C18 reversed-phase column** (2.1 × 100 mm, 3.5 μm) maintained at 40°C. The mobile phase consists of (A) **10 mM ammonium formate in water** and (B) **acetonitrile** with the following gradient program: 0-2 min 10% B, 2-8 min linear increase to 90% B, hold at 90% B for 2 min, return to 10% B in 0.5 min, and re-equilibrate for 4.5 min. The flow rate is 0.3 mL/min with an injection volume of 10 μL [2].
- **Mass Spectrometric Parameters:** Employ **electrospray ionization (ESI)** in positive ion mode with the following source parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, desolvation gas flow 800 L/h. Detection is performed using **selected reaction monitoring (SRM)** with the transition m/z 300 → 215 for codeine and m/z 304 → 219 for the internal standard (codeine-d4). Optimize collision energy for each transition [2].
- **Sample Preparation:** For capsule formulations, empty the contents of 10 capsules and mix thoroughly. Accurately weigh a portion equivalent to one capsule and transfer to a suitable container. Add 10 mL of **sodium dihydrogen phosphate buffer** (10 mM, pH 2.2) and ethanol (70:30), mix thoroughly, and sonicate for 15 minutes. Adjust pH to 9.0 with ammonium hydroxide and extract with **3 × 15 mL of chloroform**. Combine the organic extracts and evaporate to dryness under nitrogen. Reconstitute the residue in 1 mL of mobile phase and filter before analysis [2].
- **Validation Parameters:** Establish method validation including **linearity** (1-100 ng/mL), **precision** (intra-day and inter-day RSD < 15%), **accuracy** (85-115% recovery), **limit of detection** (0.1 ng/mL), and **limit of quantification** (1 ng/mL) [2].

Fully Automated On-Line SPE-LC Method

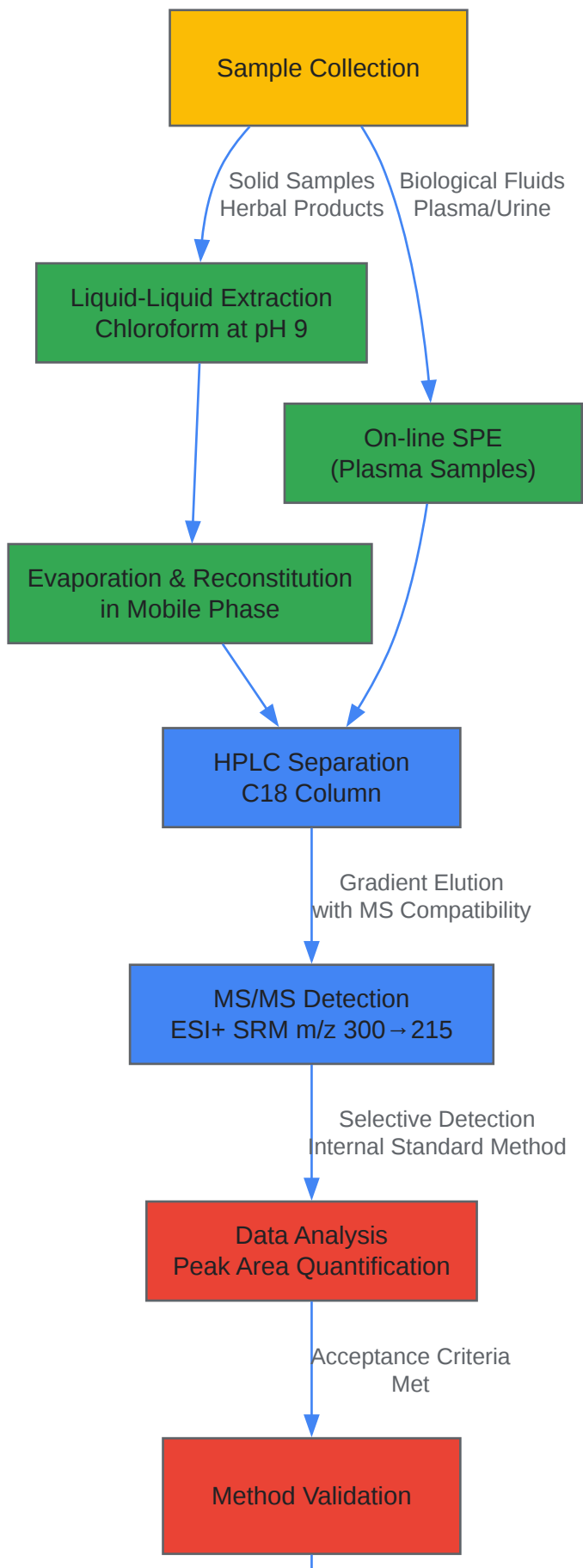
For high-throughput analysis of biological samples, a fully automated on-line solid-phase extraction (SPE) coupled with HPLC provides **improved efficiency** and **reproducibility** [5]. The method for codeine quantification in human plasma includes:

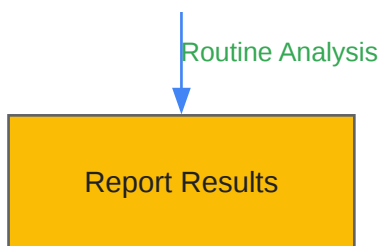
- **Extraction Procedure:** Use an **on-line SPE system** with restricted access media (RAM) or turbulent flow chromatography columns for direct injection of plasma samples after protein precipitation. The extraction column is automatically conditioned and loaded with 100 μL of plasma sample. After washing with aqueous solvent, analytes are eluted directly onto the analytical column [5].
- **Chromatographic Conditions:** Employ a **C18 analytical column** (4.6 × 150 mm, 5 μm) with a mobile phase of acetonitrile-20 mM potassium dihydrogen phosphate (15:85, v/v) at pH 3.0. Isocratic elution at 1.0 mL/min with UV detection at 210 nm provides adequate sensitivity for therapeutic drug monitoring [5].
- **Method Performance:** The automated method demonstrates **linearity** from 10-500 ng/mL, with **inter-day precision** of <10% RSD and **accuracy** of 95-105%. The **limit of quantification** is 10 ng/mL, suitable for therapeutic monitoring applications [5].

Table 4: Chromatographic Methods for Codeine Determination

Method	Matrix	Column	Mobile Phase	Detection	LOD	LOQ
HPLC-UV	Cough syrup	Primesep 100	MeCN/H ₂ O/H ₂ SO ₄ (30:70:0.2)	UV 270 nm	Not specified	Not specified
LC-MS/MS	Herbal medicine	C18	Ammonium formate/MeCN gradient	MS/MS (SRM)	Not specified	Not specified
On-line SPE-LC	Human plasma	C18	MeCN/KH ₂ PO ₄ (15:85)	UV 210 nm	Not specified	10 ng/mL
HPLC-UV	Drug composition	Primesep C	MeCN/H ₂ O (35:65) 15 mM TEAP pH 3.5	UV 210 nm	Not specified	Not specified

The following workflow illustrates the complete LC-MS/MS method for codeine determination in complex matrices:





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Method Validation Protocols

The validation of analytical methods for codeine determination follows established guidelines to ensure **reliability**, **reproducibility**, and **fitness for purpose** [1] [2]. The following validation parameters should be established for any method intended for regulatory submission or quality control applications.

Validation Parameters and Acceptance Criteria

- **Linearity and Range:** Prepare a minimum of **five concentration levels** covering the expected working range (e.g., 50-150% of target concentration). Inject each level in triplicate and plot the **peak response** versus concentration. The correlation coefficient (r) should be ≥ 0.999 , and the **y-intercept** should not be significantly different from zero [1] [2].
- **Accuracy:** Assess using **spiked recovery studies** at three concentration levels (low, medium, high) with a minimum of three replicates per level. Calculate percentage recovery relative to the theoretical concentration. Acceptance criteria typically require **mean recovery of 98-102%** for pharmaceutical formulations and **85-115%** for biological matrices [1] [2].
- **Precision:**
 - **Repeatability (Intra-day):** Analyze six replicates at 100% concentration level. The %RSD should not exceed 2.0% for pharmaceutical formulations or 15% for biological matrices at the LLOQ [1] [2].
 - **Intermediate Precision (Inter-day):** Perform analysis on three different days or by different analysts. The overall %RSD should not exceed 3.0% for pharmaceutical formulations [1] [2].
- **Specificity:** Demonstrate that the method is **free from interference** from placebo components, degradation products, or matrix components. For chromatographic methods, the **resolution factor** between codeine and the closest eluting peak should be ≥ 2.0 [1] [2].
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determine based on **signal-to-noise ratio** of 3:1 for LOD and 10:1 for LOQ, or using the **standard deviation of the response** and slope of the calibration curve [1] [2].

- **Robustness:** Deliberately vary method parameters such as **mobile phase composition** ($\pm 2\%$), **pH** (± 0.2 units), **flow rate** ($\pm 10\%$), and **column temperature** ($\pm 5^\circ\text{C}$) to evaluate method resilience to minor changes [1] [2].

Table 5: Method Validation Acceptance Criteria for Codeine Assays

Validation Parameter	Acceptance Criteria	Reference Method
Linearity	Correlation coefficient ≥ 0.999	UV Spectrophotometry [1]
Accuracy	98-102% recovery	HPLC Pharmaceutical formulations [1]
Precision (Repeatability)	%RSD $\leq 2.0\%$	HPLC Pharmaceutical formulations [1]
Precision (Intermediate)	%RSD $\leq 3.0\%$	HPLC Pharmaceutical formulations [1]
Specificity	Resolution ≥ 2.0	HPLC with multiple components [2]
LOD	S/N $\geq 3:1$	LC-MS/MS Biological samples [2]
LOQ	S/N $\geq 10:1$	LC-MS/MS Biological samples [2]

Conclusion

The analytical methods presented in this document provide comprehensive approaches for codeine determination across various matrices and application requirements. **Colorimetric methods** offer rapid screening capabilities, while **spectrophotometric techniques** provide robust quantification for pharmaceutical quality control. **Chromatographic methods**, particularly HPLC with UV or MS detection, deliver the **specificity and sensitivity** needed for complex matrices and regulatory applications.

Method selection should be guided by the **intended application**, **required sensitivity**, **matrix complexity**, and **available instrumentation**. All methods require thorough validation to ensure reliable performance for their intended use. The protocols outlined herein have been demonstrated as effective for codeine analysis in various contexts, from routine pharmaceutical quality control to forensic and clinical applications.

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